2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one
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Description
Scientific Research Applications
Antihistaminic Activity
2-(4-Phenylpiperazin-1-yl)quinazolin-4(3H)-one derivatives have been explored for their potential as H1-antihistaminic agents. Research indicates that specific derivatives within this class have shown promising H1-antihistaminic activity in vivo on guinea pigs, offering protection against histamine-induced bronchospasm. Notably, one compound emerged as particularly active, providing significant protection with negligible sedation compared to the reference standard chlorpheniramine maleate, suggesting its potential as a leading molecule for further development into a new class of H1-antihistaminic agents (Alagarsamy & Parthiban, 2014).
Corrosion Inhibition
Derivatives of this compound have been investigated for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid environments. The research demonstrated that these compounds provide significant corrosion inhibition efficiency, suggesting their potential application in the development of new corrosion inhibitor platforms (Chen et al., 2021).
Anticonvulsant and CNS Depressant Activities
Studies on novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazolin-4(3H)-one derivatives have shown anticonvulsant, sedative-hypnotic, and CNS depressant activities. These compounds were evaluated in various seizure models in mice and rats, with several demonstrating significant activity. This research suggests the therapeutic potential of these compounds for conditions requiring CNS depressant and anticonvulsant effects (Jatav et al., 2008).
Antibacterial Activity
Quinazolin-4(3H)-one derivatives have also been designed and synthesized with potential antibacterial properties. The in vitro evaluation against a variety of Gram-positive and Gram-negative bacteria revealed profound antimicrobial activity, highlighting their potential as antibacterial agents (Sharma et al., 2012).
Antiviral Activities
The exploration of 2,3-disubstituted quinazolin-4(3H)-ones for antiviral activity against a range of respiratory and biodefense viruses has yielded promising results. Certain compounds demonstrated significant inhibition of virus replication, particularly against avian influenza (H5N1) virus, offering a basis for the development of novel antiviral agents (Selvam et al., 2007).
Properties
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-17-15-8-4-5-9-16(15)19-18(20-17)22-12-10-21(11-13-22)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYIGGMFXJBHLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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